molecular formula C7H11N3 B13336540 (5-Ethylpyrimidin-2-YL)methanamine

(5-Ethylpyrimidin-2-YL)methanamine

Cat. No.: B13336540
M. Wt: 137.18 g/mol
InChI Key: DFQOCNXRVRJTLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Ethylpyrimidin-2-YL)methanamine is an organic compound with the molecular formula C7H11N3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Ethylpyrimidin-2-YL)methanamine typically involves the reaction of 5-ethylpyrimidine with formaldehyde and ammonia. The reaction conditions often include a solvent such as ethanol and a catalyst to facilitate the reaction. The process can be summarized as follows:

    Starting Materials: 5-ethylpyrimidine, formaldehyde, ammonia.

    Solvent: Ethanol.

    Catalyst: Acidic or basic catalyst depending on the specific reaction conditions.

    Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced purification techniques such as distillation or crystallization ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

(5-Ethylpyrimidin-2-YL)methanamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can convert it into more saturated amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidine compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in different chemical syntheses and applications.

Scientific Research Applications

(5-Ethylpyrimidin-2-YL)methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which (5-Ethylpyrimidin-2-YL)methanamine exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (5-Methylpyridin-2-YL)methanamine: Similar in structure but with a methyl group instead of an ethyl group.

    (5-Ethylpyridin-2-YL)methanamine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.

Uniqueness

(5-Ethylpyrimidin-2-YL)methanamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

(5-ethylpyrimidin-2-yl)methanamine

InChI

InChI=1S/C7H11N3/c1-2-6-4-9-7(3-8)10-5-6/h4-5H,2-3,8H2,1H3

InChI Key

DFQOCNXRVRJTLV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(N=C1)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.